molecular formula C11H14FNO B8612235 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B8612235
M. Wt: 195.23 g/mol
InChI Key: CMALNROIRWHFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a fluorinated aromatic compound featuring a pyrrolidine ring connected via a methylene group to the phenolic core. Its molecular formula is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The fluorine atom at the 3-position and the pyrrolidinylmethyl group at the 4-position confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key applications include:

  • Neurological Therapeutics: Derivatives such as PF-03654746 and PF-03654764 (H₃ receptor antagonists) are investigated for Alzheimer’s disease and cognitive disorders .
  • Liquid Crystals: Fluorinated pyrrolidine derivatives are used in liquid crystal displays due to their thermal stability and mesogenic behavior .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-fluoro-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H14FNO/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2

InChI Key

CMALNROIRWHFIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • PF-03654746 incorporates a cyclobutane-carboxamide core, enhancing receptor binding affinity compared to the simpler phenolic structure of the target compound .
  • The target compound serves as a precursor, while PF derivatives exhibit direct pharmacological activity.

Antiarrhythmic Agents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application References
Changrolin C₂₄H₂₈N₄O 388.51 2,6-bis(pyrrolidinylmethyl), quinazolinylamino Antiarrhythmic, antimalarial

Key Differences :

  • Changrolin has two pyrrolidinylmethyl groups and a quinazoline ring, increasing structural complexity and bioavailability compared to the mono-substituted target compound .
  • The quinazoline moiety in Changrolin enables dual antimalarial and antiarrhythmic activity, unlike the target compound’s role as a synthetic intermediate.

Liquid Crystal Materials

Compound Name Molecular Formula Key Substituents Application References
3-Fluoro-4-(pyrrol-1-yl)phenol C₁₀H₈FNO Pyrrole ring at 4-position Liquid crystal displays
3-Fluoro-4-(3,3,4,4-tetrafluoropyrrol-1-yl)phenol C₁₀H₅F₅NO Tetrafluoropyrrole ring High thermal stability

Key Differences :

  • The target compound’s pyrrolidinylmethyl group provides greater conformational flexibility than the rigid pyrrole ring in 3-fluoro-4-(pyrrol-1-yl)phenol, influencing mesophase temperature ranges .
  • Fluorine content in tetrafluoropyrrole derivatives enhances thermal stability but reduces solubility in organic solvents.

Boronic Acid Derivatives

Compound Name Molecular Formula Key Substituents Application References
[3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid C₁₁H₁₄BFNO₂ Boronic acid at 2-position Suzuki coupling precursor

Key Differences :

  • The boronic acid group enables cross-coupling reactions, unlike the phenolic hydroxyl group in the target compound .
  • Substitution at the 2-position vs. 4-position alters steric hindrance in synthetic applications.

Piperidine/Pyrrolidine Derivatives

Compound Name Molecular Formula Key Substituents Application References
3-FLUORO-4-(1-ISOBUTYLPIPERIDIN-4-YL)-PHENOL C₁₆H₂₃FNO Piperidine ring with isobutyl group Not specified
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₅FNO₂ Methoxy group, pyrrolidine-methanol Pharmaceutical intermediate

Key Differences :

  • Piperidine rings (6-membered) vs. pyrrolidine (5-membered) affect basicity and metabolic stability .
  • Methoxy groups in the latter compound increase lipophilicity compared to the hydroxyl group in the target compound .

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